(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJDJWOEYUSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Substitution and Halogenation
Research indicates that halogenation of benzofuran derivatives, especially at the 5-position, can be achieved through electrophilic substitution reactions, often using reagents like N-bromosuccinimide or N-chlorosuccinimide, followed by selective fluorination to introduce the trifluoromethyl group. This method allows for the selective functionalization at the benzofuran core, setting the stage for subsequent boronic acid formation.
Cross-Coupling Reactions
Nickel- and palladium-catalyzed cross-coupling reactions are extensively employed to introduce the trifluoromethyl group at the 5-position of benzofuran. For example, the coupling of 5-bromo-2-benzofuran derivatives with trifluoromethyl-containing boronic acids or trifluoromethylating reagents under palladium catalysis has been reported.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with trifluoromethylboronic acids has been successfully demonstrated, yielding the trifluoromethylated benzofuran derivatives with high efficiency.
- Use of a nickel catalyst at elevated loadings (around 20 mol%) with suitable bases like potassium phosphate enhances the yield of trifluoromethylated products.
Preparation of Benzofuran-2-boronic Acid Precursors
Synthesis of 2-Formyl or 2-Halogenated Benzofurans
The initial step involves synthesizing 2-halogenated benzofurans, which are then subjected to boronic acid formation. This can be achieved through:
- Electrophilic halogenation of benzofurans at the 2-position.
- Formylation of benzofurans, followed by halogenation, to generate reactive intermediates.
Conversion to Boronic Acid Derivatives
The key step involves converting the halogenated benzofuran intermediates into boronic acids via Suzuki–Miyaura cross-coupling with boronic acids or boronate esters. The general procedure is:
- Reacting halogenated benzofuran derivatives with boronic acids in the presence of a palladium catalyst, base (e.g., potassium carbonate), and suitable solvents (toluene, ethanol, or water mixtures).
- Purification of the product through chromatography or recrystallization.
Specific Methodology for Trifluoromethyl Substituted Benzofuran-2-yl)boronic acid
Based on the synthesis of related compounds, a typical route involves:
- Step 1: Synthesis of 5-bromo-2-benzofuran via electrophilic bromination.
- Step 2: Selective trifluoromethylation at the 5-position using a trifluoromethylating reagent such as Togni’s reagent or a copper-mediated trifluoromethylation.
- Step 3: Conversion of the halogenated intermediate into the boronic acid derivative via Suzuki coupling with a suitable boronic acid precursor.
Research Data Summary:
Notes on Optimization and Challenges
- Selectivity: Achieving regioselectivity at the 5-position is critical and often requires controlled reaction conditions.
- Solvent Choice: Mixed solvent systems (toluene, ethanol, water) improve solubility and reaction efficiency.
- Catalyst Loading: Higher catalyst loadings (up to 20 mol%) may be necessary for challenging couplings involving electron-withdrawing groups like trifluoromethyl.
- Purification: Chromatography or recrystallization is typically employed to isolate pure boronic acid derivatives.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is prominently used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules, making it invaluable in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound's reactivity, facilitating efficient coupling with various electrophiles .
Medicinal Chemistry
Drug Development
Research indicates that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that compounds derived from this boronic acid can inhibit specific enzymes, demonstrating potential as antibacterial and antifungal agents. The compound's ability to form stable complexes with target proteins enhances its therapeutic potential .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of related boronic acids, revealing moderate activity against pathogens such as Candida albicans and Escherichia coli. The findings suggest that modifications to the structure, including the introduction of trifluoromethyl groups, can significantly influence biological activity .
Materials Science
Synthesis of Advanced Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for developing advanced materials such as polymers and dyes. Its ability to participate in cross-coupling reactions allows for precise control over molecular architecture, which is crucial in materials design.
Environmental Applications
The use of this compound in environmentally friendly synthetic processes is gaining traction. Recent studies highlight its role in copper-mediated aerobic reactions that utilize air as an oxidant, promoting greener chemistry practices while minimizing waste .
Mechanism of Action in Reactions
The mechanism by which this compound participates in Suzuki-Miyaura coupling involves several key steps:
- Formation of Palladium-Boron Complex : The boron atom coordinates with palladium, forming a reactive intermediate.
- Transmetalation : The complex undergoes transmetalation with an aryl or vinyl halide.
- Reductive Elimination : This step results in the formation of the desired carbon-carbon bond and regenerates the palladium catalyst.
This mechanism underscores the efficiency and versatility of using this boronic acid in synthetic applications .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The trifluoromethyl group distinguishes this compound from analogs with other substituents. Below is a comparison with key derivatives:
Table 1: Structural and Electronic Comparison
*Estimated pKa values based on substituent effects . †Fluorine’s weaker electron-withdrawing effect vs. -CF₃.
Key Observations:
Acidity : The trifluoromethyl group reduces pKa by ~0.7 units compared to fluorine and ~1.3 units compared to thiophene derivatives, enhancing reactivity in aqueous environments .
Antimicrobial Activity : The title compound outperforms 5-trifluoromethyl-2-formylphenylboronic acid against B. cereus (MIC = 12.5 vs. 25 µg/mL), likely due to improved LeuRS binding via benzoxaborole isomerization .
Synthetic Utility : Fluorinated benzofuran boronic acids (e.g., 5-fluoro analog) are common in cross-coupling reactions but lack significant bioactivity .
Functional Group Impact on Bioactivity
- Trifluoromethyl vs. Formyl : The formyl group in 5-trifluoromethyl-2-formylphenylboronic acid facilitates isomerization to benzoxaborole, critical for LeuRS inhibition. However, the benzofuran core in the title compound provides greater steric stability, improving target binding .
- Benzofuran vs. Thiophene : Thiophene-based boronic acids exhibit lower acidity (pKa ~9.2) and are less effective in biological systems due to reduced electrophilicity .
Enzyme Inhibition and Mechanism
The title compound’s cyclic benzoxaborole form binds to C. albicans LeuRS with a docking score comparable to Tavaborole, but its open-chain isomer shows weaker inhibition in E. coli LeuRS (Ki > 100 µM vs. ~10 µM for cyclic form) . In contrast, bis(trifluoromethyl)phenylboronic acids lack this isomerization capability, limiting their antimicrobial use despite higher acidity .
Biological Activity
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is a compound of increasing interest within medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzofuran ring substituted with a trifluoromethyl group and a boronic acid moiety, has shown promise in various therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C₉H₆F₃O₂B
- Molecular Weight : 229.95 g/mol
The presence of the trifluoromethyl group significantly influences the acidity and reactivity of the boronic acid, enhancing its potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties and potential anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial activity against several pathogens:
- Candida albicans : Moderate inhibition observed.
- Aspergillus niger : Higher activity compared to other tested fungi.
- Bacillus cereus : Minimum Inhibitory Concentration (MIC) lower than that of the approved antifungal drug AN2690 (Tavaborole).
- Escherichia coli : Notable inhibition, with higher efficacy in its opened isomer form compared to the cyclic isomer .
These findings suggest that the compound may act through mechanisms similar to those of other benzoxaborole derivatives, potentially involving the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms .
Anticancer Activity
The compound's derivatives have been explored for their anticancer properties. A review of benzo[b]furan derivatives indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various human cancer cell lines. For instance, certain derivatives demonstrated up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Targets : The compound is believed to bind effectively to active sites of enzymes such as LeuRS, disrupting protein synthesis in pathogens.
- Inhibition of Tubulin Polymerization : Some studies have shown that related compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Experimental Findings
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation-Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C | 60–75 | |
| Trifluoromethylation | CF₃I, CuI, DMF, 100°C | 45–55 |
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
Answer:
The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which:
Enhances Boron Acidity : Increases the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions .
Stabilizes Intermediates : Reduces side reactions (e.g., protodeboronation) by stabilizing the transition state during coupling .
Directs Regioselectivity : In benzofuran systems, the CF₃ group directs cross-coupling to the 5-position due to electronic and steric effects .
Experimental Tip : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from the CF₃ group and improve yields .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and purity. The CF₃ group shows a distinct triplet in ¹⁹F NMR (~δ -60 ppm) .
- X-ray Crystallography (via SHELX): Resolves boronic acid dimerization and hydrogen-bonding patterns .
- HPLC-MS : Monitors reaction progress (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions) .
Note : Boronic acids often form anhydrides; store samples under inert gas to prevent degradation .
Advanced: How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic acid?
Answer: Low yields may stem from:
Protodeboronation : Mitigate by using anhydrous conditions and weak bases (e.g., KOAc instead of K₂CO₃) .
Steric Hindrance : Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .
Competing Side Reactions : Add phase-transfer catalysts (e.g., TBAB) to improve solubility .
Case Study : A patent achieved 75% yield using Pd(OAc)₂, SPhos, and THF/H₂O (3:1) at 60°C .
Advanced: What role does this compound play in drug discovery, particularly for neurological targets?
Answer: The benzofuran-boronic acid scaffold is explored for:
Enzyme Inhibition : The CF₃ group enhances binding to hydrophobic pockets (e.g., in leucyl-tRNA synthetase, a target for antifungals) .
Neuropathic Pain : Derivatives like 4-[5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid show activity in pain modulation .
Design Strategy : Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding structural modifications .
Advanced: How should researchers resolve contradictions in reported reaction outcomes?
Answer: Contradictions often arise from:
Reagent Purity : Ensure boronic acid is anhydrous (e.g., azeotropic drying with toluene) .
Catalyst Variability : Screen Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos vs. SPhos) .
Solvent Effects : Test polar aprotic (DMF) vs. ether (THF) solvents to optimize kinetics .
Example : A study reported 80% yield in THF/H₂O but only 50% in DMF due to competing hydrolysis .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Storage : Keep in a desiccator under N₂ at –20°C to prevent moisture absorption .
- Spill Response : Neutralize with sand, then dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
